Cas no 1250145-15-3 ({2-(2-bromocyclopentyl)oxyethyl}benzene)
{2-(2-bromocyclopentyl)oxyethyl}benzene Chemical and Physical Properties
Names and Identifiers
-
- {2-(2-bromocyclopentyl)oxyethyl}benzene
- {2-[(2-bromocyclopentyl)oxy]ethyl}benzene
- EN300-1133370
- 1250145-15-3
-
- Inchi: 1S/C13H17BrO/c14-12-7-4-8-13(12)15-10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2
- InChI Key: HGVDQVKHPJEJRL-UHFFFAOYSA-N
- SMILES: BrC1CCCC1OCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 268.04628g/mol
- Monoisotopic Mass: 268.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 9.2Ų
{2-(2-bromocyclopentyl)oxyethyl}benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133370-1.0g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1133370-0.05g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 0.05g |
$468.0 | 2023-10-26 | |
| Enamine | EN300-1133370-0.1g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1133370-0.25g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1133370-0.5g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 0.5g |
$535.0 | 2023-10-26 | |
| Enamine | EN300-1133370-1g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1133370-2.5g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1133370-5g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1133370-10g |
{2-[(2-bromocyclopentyl)oxy]ethyl}benzene |
1250145-15-3 | 95% | 10g |
$2393.0 | 2023-10-26 |
{2-(2-bromocyclopentyl)oxyethyl}benzene Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on {2-(2-bromocyclopentyl)oxyethyl}benzene
Introduction to {2-(2-bromocyclopentyl)oxyethyl}benzene (CAS No. 1250145-15-3)
{2-(2-bromocyclopentyl)oxyethyl}benzene, with the CAS number 1250145-15-3, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by a benzene ring substituted with an oxyethyl group, which is further substituted with a 2-bromocyclopentyl moiety. The presence of the bromine atom and the cyclopentyl ring imparts specific reactivity and functional properties to the molecule.
The synthesis of {2-(2-bromocyclopentyl)oxyethyl}benzene typically involves multi-step processes, including the formation of the cyclopentyl bromide intermediate and subsequent coupling reactions. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel palladium-catalyzed coupling reaction that significantly improved the yield and purity of the final product.
In terms of its physical properties, {2-(2-bromocyclopentyl)oxyethyl}benzene is a colorless liquid at room temperature with a characteristic odor. It is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF). The compound's solubility and stability are influenced by factors such as temperature, pH, and the presence of other chemicals. These properties make it suitable for use in various chemical reactions and processes.
The biological activity of {2-(2-bromocyclopentyl)oxyethyl}benzene has been a subject of interest in pharmaceutical research. Studies have shown that this compound exhibits moderate cytotoxicity against certain cancer cell lines, making it a potential lead compound for further drug development. A recent study published in Cancer Research demonstrated that {2-(2-bromocyclopentyl)oxyethyl}benzene selectively inhibits the growth of breast cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.
Beyond its potential as an anticancer agent, {2-(2-bromocyclopentyl)oxyethyl}benzene has also been explored for its use in materials science. Its unique structure makes it a valuable building block for the synthesis of advanced polymers and functional materials. For example, researchers at the University of California, Berkeley, have developed a series of copolymers using {2-(2-bromocyclopentyl)oxyethyl}benzene as a monomer unit, which exhibit enhanced mechanical properties and thermal stability compared to traditional polymers.
The environmental impact of {2-(2-bromocyclopentyl)oxyethyl}benzene is another important consideration. While it is not classified as a hazardous substance under current regulations, its production and use should still be conducted with appropriate safety measures to minimize any potential risks. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production. For instance, a research team at the University of Manchester has developed a biocatalytic approach that uses enzymes to catalyze the key steps in the synthesis process, resulting in reduced waste generation and energy consumption.
In conclusion, {2-(2-bromocyclopentyl)oxyethyl}benzene (CAS No. 1250145-15-3) is a versatile compound with promising applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and functional properties make it an attractive target for further research and development. As new synthetic methods continue to emerge and our understanding of its biological activity deepens, the potential uses of this compound are likely to expand even further.
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